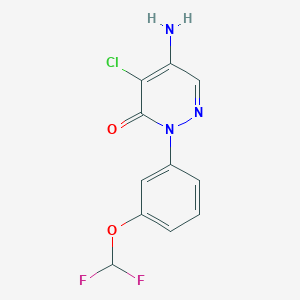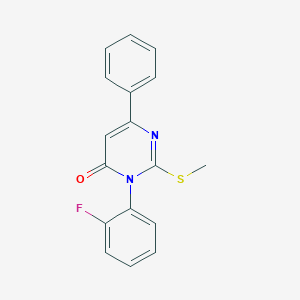
tert-Butyl (S)-(1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-(1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate is a compound that features a tert-butyl group, a dimethylcarbamoyl group, and a pyrrolidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of tert-Butyl (S)-(1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. The preparation can be carried out under either aqueous or anhydrous conditions, often involving a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . Industrial production methods may involve the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Scientific Research Applications
tert-Butyl (S)-(1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate involves the protection of amino groups through the formation of carbamates. The tert-butyl group provides steric hindrance, which stabilizes the compound and prevents unwanted side reactions . The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-Butyl (S)-(1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate.
tert-Butyl phenylcarbamate: Another carbamate compound with similar protecting group properties.
tert-Butyl (4-bromobenzyl)carbamate: Used in organic synthesis for similar purposes.
The uniqueness of this compound lies in its specific structure, which combines a pyrrolidine ring with a dimethylcarbamoyl group, providing unique reactivity and stability in various chemical reactions.
Properties
Molecular Formula |
C12H23N3O3 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-10(16)13-9-6-7-15(8-9)11(17)14(4)5/h9H,6-8H2,1-5H3,(H,13,16)/t9-/m0/s1 |
InChI Key |
FHUBDEHTPCQZNQ-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)N(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


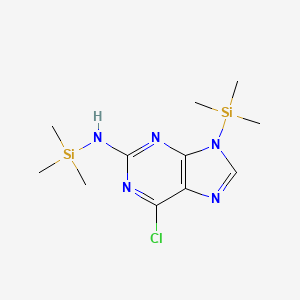
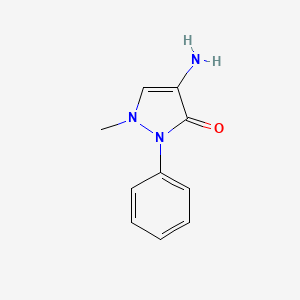
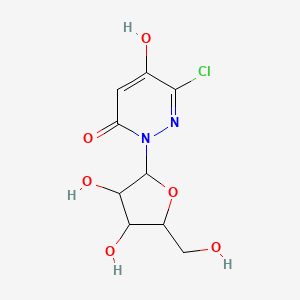
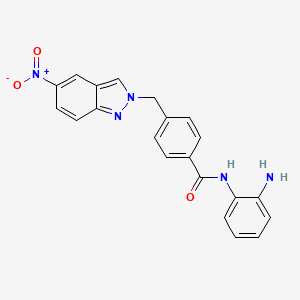
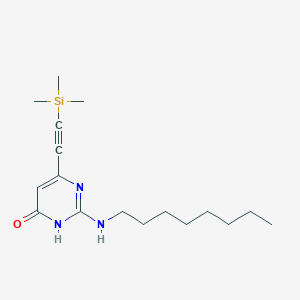
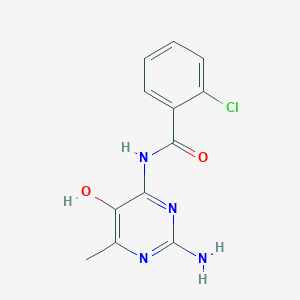
![6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12923994.png)

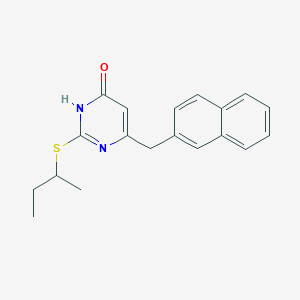
![4-[(Prop-2-en-1-yl)oxy]butanoyl chloride](/img/structure/B12924039.png)


